![molecular formula C17H16N4O3S2 B2702118 2-((1-(benzo[d][1,3]dioxol-5-ylmethyl)-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide CAS No. 872590-23-3](/img/structure/B2702118.png)
2-((1-(benzo[d][1,3]dioxol-5-ylmethyl)-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide
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Description
2-((1-(benzo[d][1,3]dioxol-5-ylmethyl)-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C17H16N4O3S2 and its molecular weight is 388.46. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Compound Synthesis
Thiourea acetamides serve as precursors for the synthesis of various heterocyclic compounds through one-pot cascade reactions, demonstrating excellent atom economy. This approach enables the efficient production of imidazo[1,2-c]pyrimidines and other important heterocycles, suggesting potential utility in synthesizing structurally related compounds for diverse applications in medicinal chemistry and materials science (Schmeyers & Kaupp, 2002).
Antioxidant Properties
Benzimidazole derivatives have been evaluated for their antioxidant properties, indicating potential for protective applications in oxidative stress-related conditions. This research suggests that structurally related compounds might also exhibit significant antioxidant activity, useful in developing therapeutics or supplements (Basta et al., 2017).
Antitumor Activity
Compounds bearing heterocyclic rings, including benzimidazole and thiazole moieties, have been synthesized and screened for antitumor activity. This highlights the therapeutic potential of such molecules in cancer treatment, with certain derivatives showing considerable activity against various cancer cell lines (Yurttaş et al., 2015).
ACAT-1 Inhibition
Derivatives with benzimidazole and thiazole structures have been identified as potent inhibitors of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT)-1, with selectivity over ACAT-2. This suggests a role in treating diseases involving ACAT-1 overexpression, such as atherosclerosis or Alzheimer's disease (Shibuya et al., 2018).
Anthelmintic Activity
Novel synthesized compounds incorporating benzimidazole rings have shown good anthelmintic activity, comparable to standard drugs like Albendazole. This indicates potential applications in developing new anthelmintic agents for treating parasitic worm infections (Kumar & Sahoo, 2014).
properties
IUPAC Name |
2-[1-(1,3-benzodioxol-5-ylmethyl)imidazol-2-yl]sulfanyl-N-(4-methyl-1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3S2/c1-11-8-25-16(19-11)20-15(22)9-26-17-18-4-5-21(17)7-12-2-3-13-14(6-12)24-10-23-13/h2-6,8H,7,9-10H2,1H3,(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTLXWECPRUVSQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CSC2=NC=CN2CC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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